Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate
Overview
Description
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is an organic compound with the molecular formula C15H21NO5. It is a derivative of phenoxyacetic acid and features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ethyl 2-bromoacetate and 4-aminophenol.
Formation of Phenoxyacetic Acid Derivative: 4-Aminophenol is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-aminophenoxy)acetate.
Protection of Amine Group: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Scientific Research Applications
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate depends on its role as an intermediate in chemical reactions. The Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling the synthesis of complex molecules. The ester group can be hydrolyzed to introduce carboxylic acid functionality, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Ethyl 2-(4-aminophenoxy)acetate: Lacks the Boc protection, making it more reactive but less selective.
Ethyl 2-(4-{[(methoxy)carbonyl]amino}phenoxy)acetate: Features a methoxycarbonyl protecting group instead of Boc, offering different reactivity and stability.
Ethyl 2-(4-{[(benzyloxy)carbonyl]amino}phenoxy)acetate: Uses a benzyloxycarbonyl (Cbz) protecting group, which can be removed under different conditions compared to Boc.
Uniqueness: Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is unique due to its Boc-protected amine group, which provides stability and selectivity in synthetic applications. The Boc group can be easily removed under mild acidic conditions, making it a preferred choice for protecting amines during multi-step syntheses.
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZCBNGMUMVHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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